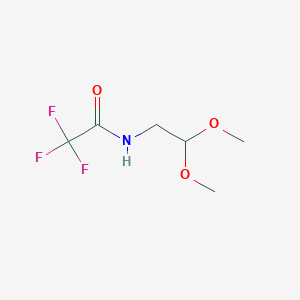
1,3-Bis((R)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate is an ionic liquid that belongs to the class of imidazolium salts. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the tetrafluoroborate anion further enhances these properties, making this compound particularly useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the alkylation of imidazole with ®-1-phenylethyl halides, followed by anion exchange with tetrafluoroboric acid. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of alkylation and anion exchange, with additional purification steps to ensure the final product’s purity. Techniques such as crystallization and distillation are commonly used in industrial settings to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The imidazolium ring can be oxidized under specific conditions, leading to the formation of imidazolium N-oxides.
Reduction: Reduction reactions can convert the imidazolium cation to imidazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolium N-oxides, while reduction can produce imidazoline derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate has numerous applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique properties.
Biology: The compound’s ionic nature makes it useful in biological studies, particularly in the stabilization of proteins and nucleic acids.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its solubility and stability can enhance the efficacy of certain drugs.
Industry: It is employed in electrochemical applications, such as in the development of batteries and capacitors, due to its high ionic conductivity and thermal stability
Mecanismo De Acción
The mechanism by which 1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, such as proteins and nucleic acids, stabilizing their structures. The tetrafluoroborate anion contributes to the compound’s overall stability and solubility, enhancing its effectiveness in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethylimidazolium tetrafluoroborate
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1,3-Diethylimidazolium tetrafluoroborate
Uniqueness
1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate stands out due to the presence of the ®-1-phenylethyl groups, which impart unique steric and electronic properties. These groups enhance the compound’s ability to interact with specific molecular targets, making it more effective in certain applications compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C19H21BF4N2 |
|---|---|
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
1,3-bis[(1R)-1-phenylethyl]imidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C19H21N2.BF4/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;2-1(3,4)5/h3-17H,1-2H3;/q+1;-1/t16-,17-;/m1./s1 |
Clave InChI |
OCNADXKOLPPVOF-GBNZRNLASA-N |
SMILES isomérico |
[B-](F)(F)(F)F.C[C@H](C1=CC=CC=C1)N2C=C[N+](=C2)[C@H](C)C3=CC=CC=C3 |
SMILES canónico |
[B-](F)(F)(F)F.CC(C1=CC=CC=C1)N2C=C[N+](=C2)C(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)

![Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-](/img/structure/B13913911.png)

![tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13913925.png)
![3-methyl-2-[6-[4-(trifluoromethyl)phenyl]-3-pyridyl]-1H-quinolin-4-one](/img/structure/B13913929.png)
![4-(Benzyloxy)-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13913941.png)

